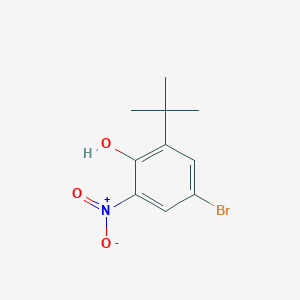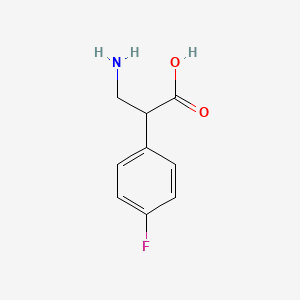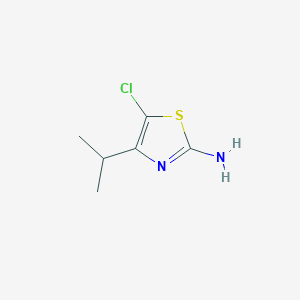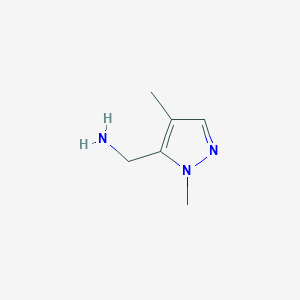
Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate
説明
Synthesis Analysis
The synthesis of “Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is not well-documented in the literature. More research is needed to provide a comprehensive synthesis analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” can be represented by the InChI code:1S/C6H10F3NO2/c1-4(5(11)12-2)10-3-6(7,8)9/h4,10H,3H2,1-2H3 . This indicates that the compound has a molecular weight of 185.15 . Physical And Chemical Properties Analysis
“Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is a liquid at room temperature . It has a molecular weight of 185.15 . The compound should be stored at 4 degrees Celsius for optimal stability .科学的研究の応用
Preparation of Fluorinated Polymethacrylates
“Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is used in the preparation of fluorinated polymethacrylates. These polymethacrylates exhibit superior performance of chemical inertness, low dielectric constant, excellent weatherability, low refractive index, and special surface properties . A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization .
Surface Coating Applications
This compound is used in the development of surface coatings. The hydrophilic properties of the copolymer coatings increase with increasing MA feed composition . When the feed composition of MA was 60 mol%, the glass transition temperature was reduced to 29.2°C, while the obtained copolymer exhibited comparable hydrophobic property to the PFMA homopolymer .
Non-Flammable Electrolyte Solvent
“Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is a promising non-flammable electrolyte solvent that is generally unstable against graphite . It is utilized after pre-passivation of electrodes with a state-of-the-art carbonate-based electrolyte . A significant improvement in performance is observed compared with the untreated electrodes .
Lithium-Ion Battery Applications
This compound is used in lithium-ion batteries (LIBs). The most flammable component in a typical LIB is the liquid electrolyte. Reducing the flammability of the electrolyte is central to improving overall LIB safety . Methyl (2,2,2-trifluoroethyl) carbonate (FEMC) is used after pre-passivation of electrodes with a state-of-the-art carbonate-based electrolyte .
Synthesis of Piperidin-3-aminium Derivatives
“Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is used in the synthesis of piperidin-3-aminium derivatives . Compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give intermediate (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1b .
Pharmaceutical Applications
Due to its ability to form various derivatives, “Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” has potential applications in the pharmaceutical industry. The derivatives can be used in the development of new drugs .
作用機序
Safety and Hazards
“Methyl 2-((2,2,2-trifluoroethyl)amino)propanoate” is considered hazardous. It has been assigned the signal word “Danger” and is associated with various hazard statements . Precautionary measures should be taken when handling this compound, including avoiding ingestion and inhalation, and preventing contact with skin, eyes, and clothing .
特性
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-4(5(11)12-2)10-3-6(7,8)9/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARJKLRSIMLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1502819-68-2 | |
| Record name | methyl 2-((2,2,2-trifluoroethyl)amino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B3242057.png)

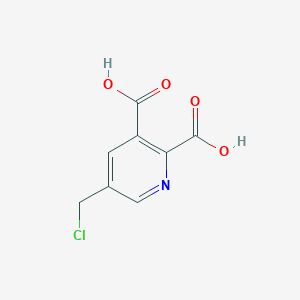
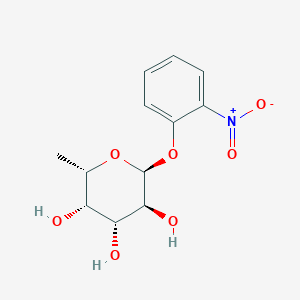
![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)
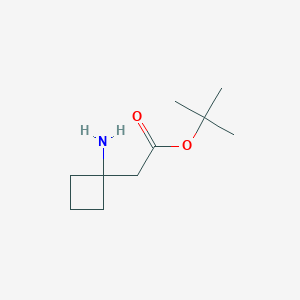
![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)
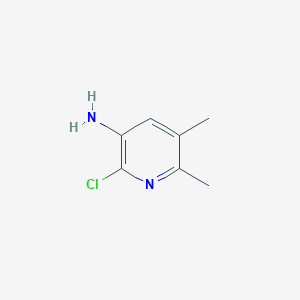

![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)
